![molecular formula C18H15N3O4 B238711 N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide, also known as FK866, is a potent inhibitor of NAD biosynthesis. It was first synthesized in 2000 and has since been extensively studied for its potential applications in cancer treatment.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively target cancer cells by inhibiting the NAD biosynthesis pathway, which is essential for cancer cell survival. This results in the depletion of NAD levels in cancer cells, leading to cell death. N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide has been shown to be effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer.
Wirkmechanismus
N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD biosynthesis pathway. NAD is an essential coenzyme involved in numerous cellular processes, including DNA repair, metabolism, and energy production. Cancer cells have a higher demand for NAD due to their rapid proliferation, making them more susceptible to NAMPT inhibition.
Biochemical and Physiological Effects
N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide for lab experiments is its potency and selectivity for cancer cells. This allows for more precise targeting of cancer cells and reduces the risk of off-target effects. However, one limitation of N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide is its low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide. One area of research is the development of more potent and selective NAMPT inhibitors. Another area of research is the combination of N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide with other cancer treatments, such as chemotherapy and radiation therapy. Finally, the potential applications of N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide in the treatment of autoimmune diseases and other inflammatory conditions warrant further investigation.
Conclusion
In conclusion, N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide is a potent inhibitor of NAD biosynthesis with potential applications in cancer treatment and other inflammatory conditions. Its mechanism of action involves the inhibition of NAMPT, which is essential for cancer cell survival. N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. While there are some limitations to its use in lab experiments, there are several potential future directions for the study of N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide.
Synthesemethoden
The synthesis of N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide involves a series of steps, including the reaction of 2-furoyl chloride with 3-methoxyaniline to form 4-(2-furoylamino)-3-methoxyaniline. This intermediate is then reacted with nicotinic acid to produce N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide (N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide). The yield of N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide is typically around 40-50%, and the purity can be increased through recrystallization.
Eigenschaften
Produktname |
N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide |
|---|---|
Molekularformel |
C18H15N3O4 |
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H15N3O4/c1-24-16-10-13(20-17(22)12-4-2-8-19-11-12)6-7-14(16)21-18(23)15-5-3-9-25-15/h2-11H,1H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
ZAGIQDZBAMBPAC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



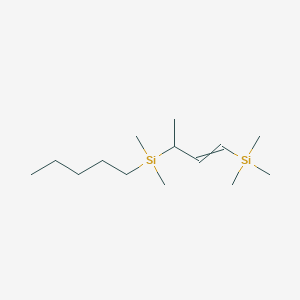
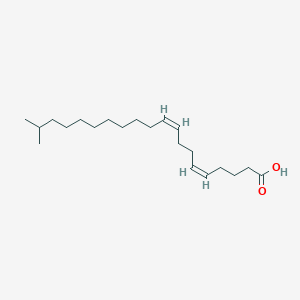
![2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B238635.png)


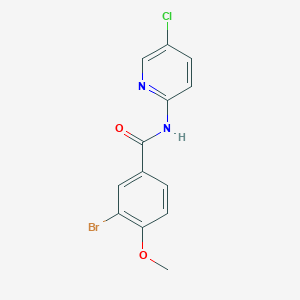

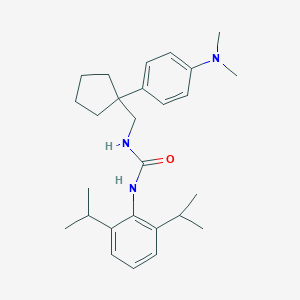
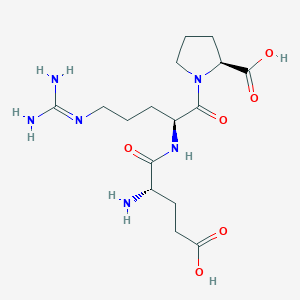
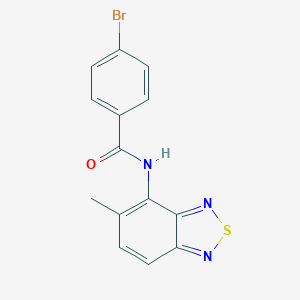
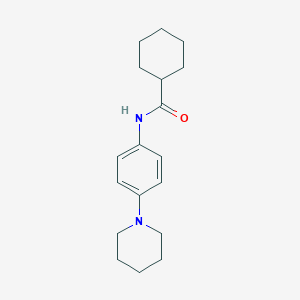

![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)
